4-Bromo-2-(5-isoxazolyl)phenol
Overview
Description
4-Bromo-2-(5-isoxazolyl)phenol is an organic compound with the molecular formula C9H6BrNO2. It is an isoxazole derivative, which means it contains an isoxazole ring, a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its utility in chemical synthesis studies .
Mechanism of Action
Target of Action
It is known that the compound is an isoxazole derivative , which are often used in chemical synthesis studies . Isoxazole derivatives are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
As an isoxazole derivative , it may interact with its targets in a manner similar to other compounds in this class.
Result of Action
As an isoxazole derivative , it may have effects similar to other compounds in this class, but the specific effects of this compound would require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be handled in a well-ventilated place and that it may cause skin and eye irritation, as well as respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(5-isoxazolyl)phenol typically involves a [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides . This reaction forms the isoxazole ring, which is then brominated to introduce the bromine atom at the 4-position of the phenol ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cycloaddition reactions followed by bromination under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(5-isoxazolyl)phenol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 4-substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
4-Bromo-2-(5-isoxazolyl)phenol is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-iodophenol
- 4-Bromo-2-nitrophenol
- 4-Bromo-2-methoxyphenol
Uniqueness
4-Bromo-2-(5-isoxazolyl)phenol is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This ring structure differentiates it from other brominated phenols, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-2-(1,2-oxazol-5-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXKAQGBZPKRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=NO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425287 | |
Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213690-27-8 | |
Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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